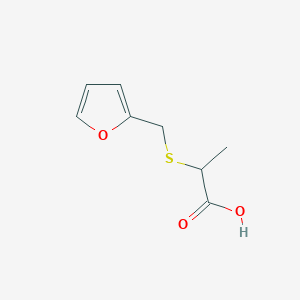

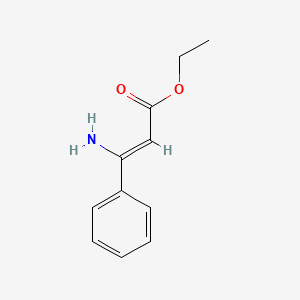

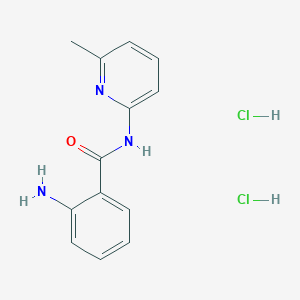

1-(Furan-2-ylmethyl)piperidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furan and piperidine derivatives is a multi-step process that often begins with a simple furan compound, such as 2-acetylfuran, which is then subjected to various reactions like Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction to yield the desired products . Another approach involves a one-pot enzyme cascade system for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), which demonstrates the potential for biocatalytic processes in the synthesis of complex organic molecules . Additionally, Pd(II)-mediated cascade carboxylative annulation has been used to construct benzo[b]furan-3-carboxylic acids, which could be adapted for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structures of these compounds are typically confirmed using spectroscopic techniques such as IR, NMR, and Mass spectrometry. For instance, the structure of novel colored Maillard reaction products from furan-2-carboxaldehyde and amino acids was elucidated using a combination of NMR, MS, UV, and IR spectroscopy . Similarly, the structure of 1-[(8-nitronaphtho[2,1-b]furan-2-yl)carbonyl]piperidine was characterized by FT-IR, 1H NMR, Mass spectral data, and X-ray diffraction analysis .

Chemical Reactions Analysis

The furan and piperidine derivatives undergo various chemical reactions, including Mannich’s reaction, which is used to introduce a piperazine moiety into the molecule . The Maillard-type reactions involving furan-2-carboxaldehyde result in the formation of colored compounds through complex reaction pathways, including ring closure reactions . The reactivity of these compounds can be further modified by introducing different functional groups or by altering the structure of the piperidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and piperidine derivatives are influenced by their molecular structure. The spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated using various techniques, and quantum chemical methods were employed to predict properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential . These studies are essential for understanding the behavior of these compounds under different conditions and for predicting their reactivity and stability.

Scientific Research Applications

Analytical and Spectral Study

One study focused on the synthesis, characterization, and antimicrobial activity of metal complexes involving furan ring-containing organic ligands, highlighting the chelating properties and potential antimicrobial applications of these compounds. The research demonstrated different activity levels of inhibition on the growth of bacteria, suggesting potential utility in developing antimicrobial agents (Patel, 2020).

Chemical Structure Characterization

Another study identified colored compounds formed by Maillard-type reactions from furan-2-carboxaldehyde and amino acids. This research contributes to understanding the chemical structures and reactions of furan derivatives under specific conditions, potentially relevant in food chemistry and material science (Hofmann, 1998).

Cascade Carboxylative Annulation

Research on novel Pd(II)-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids presents a method for generating these compounds through a one-step process. This work is significant for the development of synthetic methodologies in organic chemistry (Liao et al., 2005).

Anticancer Activity Evaluation

A study on the efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity showcases the potential therapeutic applications of furan derivatives. This research highlights the synthesis and potential anticancer properties of these compounds, indicating a possible avenue for developing new cancer treatments (Kumar et al., 2013).

HPLC-DAD Method Development

The development and validation of an HPLC-DAD method for determining piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate in solution highlight the importance of analytical methods in ensuring the quality and consistency of pharmaceutical compounds. This research provides a new, highly sensitive, and selective method for the determination of specific furan derivatives (Varynskyi et al., 2017).

properties

IUPAC Name |

1-(furan-2-ylmethyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-11(14)9-3-1-5-12(7-9)8-10-4-2-6-15-10/h2,4,6,9H,1,3,5,7-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDYISHJAUCVRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)

![3-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1308904.png)

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)